molecular formula C12H18N2O2 B8413340 3-(2-aminoethyl)N-(2-methoxyethyl)benzamide

3-(2-aminoethyl)N-(2-methoxyethyl)benzamide

Cat. No.: B8413340
M. Wt: 222.28 g/mol
InChI Key: MRSGRYVFNGGPOB-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-(2-aminoethyl)-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C12H18N2O2/c1-16-8-7-14-12(15)11-4-2-3-10(9-11)5-6-13/h2-4,9H,5-8,13H2,1H3,(H,14,15)

InChI Key

MRSGRYVFNGGPOB-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC=CC(=C1)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Borane (1N in tetrahydrofuran, 467 ml, 0.467 mol) was added dropwise to a solution of 3-(cyanomethyl)-N-(methoxymethyl)benzamide (14.57 g, 0.067 mol) [see preparation 40] in tetrahydrofuran (30 ml) over 20 minutes. The reaction mixture was then stirred at room temperature for 18 hrs and then heated to reflux for 2 hrs, after which time the solvent was evaporated under reduced pressure and the residue acidified with hydrochloric acid (2N). The resultant mixture was heated to reflux for 10 minutes after which time it was basified with sodium hydroxide. The product was extracted with dichloromethane (3×30 ml), the combined organic layers were dried over MgSO4 and the solvent evaporated under reduced pressure. The crude product 20 was purified by column chromatography on silica gel using an elution gradient of dichloromethane:methanol:0.88 ammonia (95:5:0.5) changing to (92.5:7.5:0.25) changing to (90:10:1) to afford the title compound, 6.15 g, (44%).
Quantity
467 mL
Type
reactant
Reaction Step One
Name
3-(cyanomethyl)-N-(methoxymethyl)benzamide
Quantity
14.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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